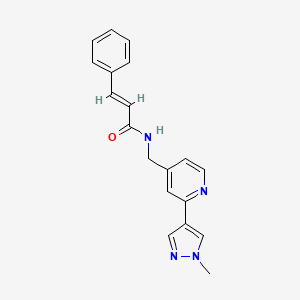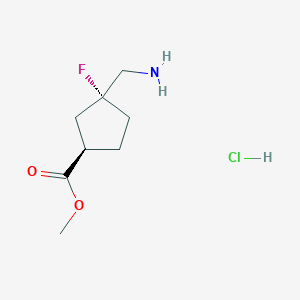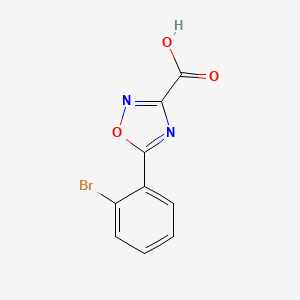
2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, also known as MTTC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTTC belongs to the family of nicotinonitrile compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on similar pyridine derivatives has shown their effectiveness as corrosion inhibitors for different types of steel in corrosive environments. For example, a study investigated the adsorption and inhibitory effects of pyridine derivatives on N80 steel corrosion in an HCl solution, highlighting their potential in corrosion protection (Ansari, Quraishi, & Singh, 2015).
Luminescent Materials
Another research avenue explores the synthesis and properties of nicotinonitrile derivatives as luminescent materials. A specific study reported on a nicotinonitrile derivative with potential as a blue light-emitting material, emphasizing its good absorption and fluorescence properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Photovoltaic Applications
Nicotinonitrile derivatives have been evaluated for their use in dye-sensitized solar cells (DSSCs). A study synthesized a new derivative and tested its photovoltaic performance as a co-sensitizer dye in DSSCs, finding it significantly enhanced the efficiency of the solar cells (Hemavathi et al., 2019).
Cytotoxicity and Antiprotozoal Activity
Research on nicotinonitrile and its derivatives also extends to biological applications, including their cytotoxicity against tumor cells and antiprotozoal activity. For instance, new nicotinonitrile derivatives were synthesized and showed promising cytotoxicity against various tumor cell lines (Ibrahim et al., 2018). Additionally, aza-analogues of furamidine, including nicotinonitrile derivatives, exhibited strong antiprotozoal activity, indicating their potential in treating protozoal infections (Ismail et al., 2003).
Propiedades
IUPAC Name |
2-(2-methoxyethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-23-7-8-25-16-13(10-21)14(17(18,19)20)9-15(22-16)11-3-5-12(24-2)6-4-11/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLITPRKLTLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

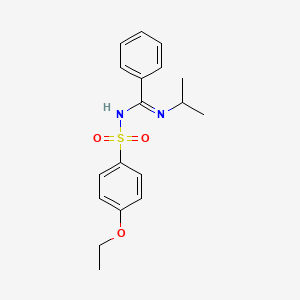
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
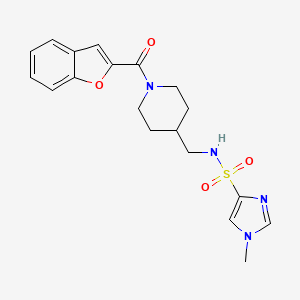

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
